molecular formula C15H16ClN3O5 B6200629 5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2694727-89-2

5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B6200629
CAS No.: 2694727-89-2
M. Wt: 353.76 g/mol
InChI Key: RUGPYAMOHFOSSS-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C2-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C2-NH2 (hydrochloride) involves the modification of Thalidomide to introduce the 5-O-C2-NH2 group. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Thalidomide-5-O-C2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-O-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Thalidomide-5-O-C2-NH2 (hydrochloride) with different functional groups introduced .

Scientific Research Applications

Thalidomide-5-O-C2-NH2 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer and other diseases involving protein dysregulation.

    Industry: Utilized in the development of novel therapeutic agents and drug delivery systems

Mechanism of Action

The mechanism of action of Thalidomide-5-O-C2-NH2 (hydrochloride) involves the recruitment of CRBN protein. The compound acts as a cereblon ligand, binding to the CRBN protein and facilitating the formation of PROTACs. These PROTACs target specific proteins for ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of target proteins within the cell, leading to various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5-O-C2-NH2 (hydrochloride) is unique due to its specific linker length and functional group, which allows for the formation of PROTACs with distinct properties and target specificities. This makes it a valuable tool in the development of targeted therapies and research applications .

Properties

CAS No.

2694727-89-2

Molecular Formula

C15H16ClN3O5

Molecular Weight

353.76 g/mol

IUPAC Name

5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C15H15N3O5.ClH/c16-5-6-23-8-1-2-9-10(7-8)15(22)18(14(9)21)11-3-4-12(19)17-13(11)20;/h1-2,7,11H,3-6,16H2,(H,17,19,20);1H

InChI Key

RUGPYAMOHFOSSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN.Cl

Purity

95

Origin of Product

United States

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